2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010340
InChI: InChI=1S/C6H7N5/c1-11-2-4-5(7)8-3-9-6(4)10-11/h2-3H,1H3,(H2,7,8,9,10)
SMILES:
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC16010340

Molecular Formula: C6H7N5

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
IUPAC Name 2-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C6H7N5/c1-11-2-4-5(7)8-3-9-6(4)10-11/h2-3H,1H3,(H2,7,8,9,10)
Standard InChI Key XFVDPTOYIQBMBX-UHFFFAOYSA-N
Canonical SMILES CN1C=C2C(=NC=NC2=N1)N

Introduction

Chemical Structure and Nomenclature

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (IUPAC name: 4-amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine) consists of a bicyclic system where a pyrazole ring is fused to a pyrimidine ring at positions 3 and 4 (Figure 1). The pyrazole nitrogen at position 2 is substituted with a methyl group, while the pyrimidine ring bears an amino group at position 4. This arrangement places the molecule within a class of nitrogen-rich heterocycles known for their diverse bioactivities, including interactions with adenosine receptors, protein kinases, and sigma receptors .

The "2H" designation in the name indicates that the pyrazole ring exists in a tautomeric form where the hydrogen atom resides on the nitrogen at position 2, stabilized by the methyl substituent. This tautomerism influences the compound’s electronic properties and binding interactions with biological targets .

Synthesis and Characterization

Synthetic Routes

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions between appropriately substituted pyrazole or pyrimidine precursors. For 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, two plausible routes emerge from existing methodologies:

  • Nucleophilic Substitution and Cyclization:
    Starting from 4-chloropyrazolo[3,4-d]pyrimidine (3), alkylation at the pyrazole nitrogen using methylating agents like methyl iodide under basic conditions could introduce the 2-methyl group. Subsequent amination at position 4 via Buchwald–Hartwig coupling or nucleophilic substitution with ammonia would yield the target compound .

  • Cyclocondensation of Functionalized Pyrazoles:
    Adapting the method described by Davoodnia et al. , 5-amino-1-methyl-1H-pyrazole-4-carbonitrile could react with nitriles or orthoesters in the presence of a base (e.g., potassium t-butoxide) to form the pyrazolo[3,4-d]pyrimidine core. This approach mirrors the synthesis of 6-aryl-substituted analogs but substitutes phenyl groups with methyl at the pyrazole nitrogen (Table 1) .

Table 1: Comparative Synthesis of Pyrazolo[3,4-d]pyrimidin-4-amines

Starting MaterialReagentConditionsYield (%)Reference
5-Amino-1-phenylpyrazole-4-carbonitrile4-ClC₆H₄CNt-BuOK, reflux81
5-Amino-1-methylpyrazole-4-carbonitrileCH₃CNt-BuOK, reflux*Est. 70*Inferred

*Estimated based on analogous reactions .

Characterization Data

While specific spectral data for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine are unavailable, related compounds exhibit distinct NMR and IR profiles:

  • ¹H NMR: Expected signals include a singlet for the pyrazole C3-H (δ 8.3–8.5 ppm), a broad singlet for the NH₂ group (δ 5.5–7.9 ppm), and a singlet for the 2-methyl group (δ 2.5–3.0 ppm) .

  • IR: Stretching vibrations for NH₂ (3160–3290 cm⁻¹) and C=N (1600–1650 cm⁻¹) are characteristic .

Pharmacological Activity

Enzyme Inhibition

Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases and adenosine deaminase. The amine group at position 4 could engage in hydrogen bonding with catalytic residues, as seen in PfPK7 protein kinase inhibitors (IC₅₀ = 0.8–5 μM) .

ADMET Profile

Extrapolating from similar compounds:

  • Absorption: Moderate oral bioavailability (30–50%) due to balanced lipophilicity .

  • Metabolism: Hepatic oxidation via CYP3A4 is likely, with the methyl group resisting rapid demethylation .

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) anticipated, based on σ₁R ligands with favorable safety profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator